N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H22N6O3S and its molecular weight is 402.47. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically begins with the preparation of the 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine core, which is then subjected to a series of functional group modifications.
The thiol group is introduced through alkylation reactions, and the final step involves the attachment of the furan-2-carboxamide moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production involves optimizing reaction conditions for large-scale synthesis, such as using specific catalysts to increase yield and reduce reaction times.
Reactions are usually conducted under controlled temperature and pressure conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Oxidation reactions often target the ethylthio group, converting it into sulfoxides or sulfones.
Reduction reactions may involve the furan ring or the morpholine ring.
Substitution reactions can occur at various positions on the pyrazolo[3,4-d]pyrimidine ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halides and nucleophiles are used under conditions like basic or acidic catalysis.
Major Products
The oxidation of the ethylthio group results in sulfoxides or sulfones.
Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution reactions yield various functionalized pyrazolo[3,4-d]pyrimidine or furan derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules.
Biology
It exhibits potential biological activities such as enzyme inhibition, making it a candidate for drug discovery.
Medicine
Research suggests its possible application as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry
It is used in the development of novel materials with unique electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by binding to specific enzymes, such as kinases, thereby inhibiting their activity.
It also interacts with cellular pathways involved in cell proliferation and apoptosis, which explains its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound's unique functional groups, such as the ethylthio and furan-2-carboxamide moieties, contribute to its distinct reactivity and biological activity.
List of Similar Compounds
Other pyrazolo[3,4-d]pyrimidine derivatives
Similar kinase inhibitors
That's a deep dive into N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide! Got any particular part that you found most intriguing?
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-2-28-18-21-15(23-7-10-26-11-8-23)13-12-20-24(16(13)22-18)6-5-19-17(25)14-4-3-9-27-14/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKRXFSXROFNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.